(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride
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Overview
Description
(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15ClFNO and a molecular weight of 231.69 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with oxirane in the presence of a suitable catalyst to form the intermediate (4-fluorophenyl)(oxiran-2-yl)methanol. This intermediate is then reacted with ammonia to yield (4-fluorophenyl)(oxolan-2-yl)methanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include (4-fluorophenyl)(oxolan-2-yl)methanol, (4-fluorophenyl)(oxolan-2-yl)methanone, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its fluorine atom can enhance binding affinity and specificity to target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Fluorophenyl)(oxolan-2-yl)methanamine hydrochloride include:
- (4-Fluorophenyl)(tetrahydro-2-furanyl)methanamine hydrochloride
- (4-Fluorophenyl)(oxiran-2-yl)methanamine hydrochloride
- (4-Fluorophenyl)(pyrrolidin-2-yl)methanamine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the oxolan-2-yl group and the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
(4-fluorophenyl)-(oxolan-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10;/h3-6,10-11H,1-2,7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDQIOGIBPRABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C2=CC=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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